ethyl (3Z)-3-[2-(2-methoxyphenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate
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Overview
Description
ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (3Z)-3-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular membranes and affect their integrity and function .
Comparison with Similar Compounds
Similar Compounds
ETHYL (2Z)-2-CHLORO-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]ACETATE: Similar structure but with a chloro group instead of a pyrrolidine ring.
2-METHOXYPHENYL ISOCYANATE: Contains the methoxyphenyl group but lacks the hydrazinylidene and pyrrolidine components.
Uniqueness
The presence of both the hydrazinylidene and pyrrolidine groups makes it a versatile compound for various chemical and biological studies .
Properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl (3Z)-3-[(2-methoxyphenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-4-29-20(27)21(2)18(23-22-15-12-8-9-13-16(15)28-3)17(25)19(26)24(21)14-10-6-5-7-11-14/h5-13,22H,4H2,1-3H3/b23-18+ |
InChI Key |
NGWLTDNOJSWSBD-PTGBLXJZSA-N |
Isomeric SMILES |
CCOC(=O)C1(/C(=N/NC2=CC=CC=C2OC)/C(=O)C(=O)N1C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1(C(=NNC2=CC=CC=C2OC)C(=O)C(=O)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
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